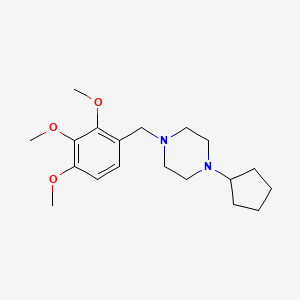
1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclopentyl group attached to the piperazine ring and a trimethoxybenzyl group at the 4-position of the piperazine ring
Preparation Methods
The synthesis of 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-cyclopentylpiperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives with potential biological activity.
Biology: The compound is used in studies related to receptor binding and signal transduction pathways.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to modulate receptor activity, particularly those involved in neurotransmission and signal transduction. It may act as an agonist or antagonist at certain receptor sites, leading to changes in cellular responses and physiological effects .
Comparison with Similar Compounds
1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine can be compared with other similar compounds, such as:
1-(2,3,4-trimethoxybenzyl)piperazine: Lacks the cyclopentyl group, which may affect its binding affinity and biological activity.
1-cyclopentyl-4-(3,4,5-trimethoxybenzyl)piperazine: Differs in the position of the methoxy groups on the benzyl ring, potentially altering its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopentyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-22-17-9-8-15(18(23-2)19(17)24-3)14-20-10-12-21(13-11-20)16-6-4-5-7-16/h8-9,16H,4-7,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGERJTZTVIDYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B5712984.png)
![4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B5712985.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B5712999.png)

![N-[(3-chlorophenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B5713025.png)

![[4-(4-bromophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B5713037.png)






